Ketone, 3-indolyl morpholinomethyl

Overview

Description

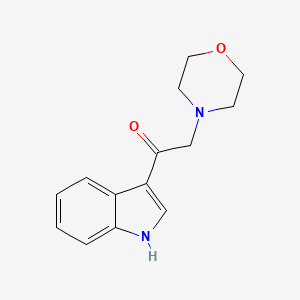

Ketone, 3-indolyl morpholinomethyl is a compound that features a ketone group attached to an indole ring and a morpholine moiety. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The presence of the morpholine ring further enhances the compound’s potential for various applications in pharmaceuticals and other fields .

Preparation Methods

The synthesis of Ketone, 3-indolyl morpholinomethyl typically involves a multi-step process. One common method includes the Fischer indole synthesis, followed by a Heck alkylation of an intermediate ketone enolate . The reaction conditions often involve the use of catalysts such as palladium and bases like potassium carbonate or silver carbonate . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity .

Chemical Reactions Analysis

Ketone, 3-indolyl morpholinomethyl undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids under strong oxidizing conditions.

Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The indole ring can undergo electrophilic substitution reactions due to its electron-rich nature.

Common Reagents and Conditions: Reagents such as bromine, chlorine, and various acids and bases are commonly used in these reactions.

Major Products: The major products formed from these reactions include alcohols, carboxylic acids, and substituted indole derivatives.

Scientific Research Applications

Ketone, 3-indolyl morpholinomethyl has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ketone, 3-indolyl morpholinomethyl involves its interaction with various molecular targets and pathways. The indole ring can bind to multiple receptors, influencing biological processes such as cell signaling and enzyme activity . The morpholine moiety may enhance the compound’s solubility and bioavailability, making it more effective in its applications .

Comparison with Similar Compounds

Ketone, 3-indolyl morpholinomethyl can be compared with other indole and morpholine derivatives:

Biological Activity

Ketone, 3-indolyl morpholinomethyl is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the field of cancer research. The compound is characterized by its unique structure, which combines an indole moiety with a morpholinomethyl group. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 3-indolyl morpholinomethyl derivatives involves various chemical reactions, including nucleophilic substitutions and cyclization processes. These synthetic pathways lead to a range of compounds that exhibit varying degrees of biological activity. The structure-activity relationship (SAR) studies indicate that modifications on the indole or morpholine rings can significantly influence the compound's potency against cancer cell lines.

Anticancer Activity

Recent studies have demonstrated that 3-indolyl morpholinomethyl compounds exhibit significant antiproliferative effects on various cancer cell lines. For instance, a study evaluated several derivatives against non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23. The results showed that certain derivatives had IC50 values ranging from 1.48 µM to 68.9 µM, indicating potent anticancer activity.

| Compound | IC50 (A549) | IC50 (NCI-H23) |

|---|---|---|

| 4b | 1.48 µM | 29.75 µM |

| 15a | 2.52 µM | 0.49 µM |

| 16a | 1.50 µM | 0.49 µM |

The most potent compound identified was 16a , which exhibited a remarkable antiproliferative activity comparable to staurosporine, a known anticancer agent .

The mechanism by which this compound exerts its anticancer effects involves multiple pathways:

- Cell Cycle Arrest : Compounds such as 4b , 15a , and 16a were found to induce cell cycle arrest in the G2/M phase. This was accompanied by a significant reduction in the G0–G1 phase population .

- Apoptosis Induction : The compounds also triggered apoptotic pathways in the cancer cells, leading to increased sub-G1 populations, indicative of cell death .

Case Studies

A notable case study involved the administration of ketone monoester (KME) in patients with Alzheimer's disease, which highlighted the broader implications of ketone bodies in therapeutic contexts. While this study primarily focused on cognitive improvements through hyperketonemia, it showcased the potential for ketones to influence cellular metabolism positively .

Properties

IUPAC Name |

1-(1H-indol-3-yl)-2-morpholin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c17-14(10-16-5-7-18-8-6-16)12-9-15-13-4-2-1-3-11(12)13/h1-4,9,15H,5-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMPYPIVZYUDLIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)C2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60184350 | |

| Record name | Ketone, 3-indolyl morpholinomethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30256-74-7 | |

| Record name | Ketone, 3-indolyl morpholinomethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030256747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ketone, 3-indolyl morpholinomethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.